molecular formula C28H22ClNO5 B14566099 Pyridinium, 1-(2-furanylmethyl)-2,4,6-triphenyl-, perchlorate CAS No. 61655-14-9

Pyridinium, 1-(2-furanylmethyl)-2,4,6-triphenyl-, perchlorate

Cat. No.: B14566099
CAS No.: 61655-14-9
M. Wt: 487.9 g/mol
InChI Key: RYTSVCKAOQTVCI-UHFFFAOYSA-M
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Description

Pyridinium, 1-(2-furanylmethyl)-2,4,6-triphenyl-, perchlorate: is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ring substituted with a furanylmethyl group and three phenyl groups, along with a perchlorate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(2-furanylmethyl)-2,4,6-triphenyl-, perchlorate typically involves the reaction of pyridine derivatives with furanylmethyl halides and triphenylmethyl halides under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile or dichloromethane, and a base like triethylamine to facilitate the nucleophilic substitution reaction. The resulting product is then treated with perchloric acid to form the perchlorate salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-(2-furanylmethyl)-2,4,6-triphenyl-, perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furanylmethyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Triethylamine in dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Formation of corresponding pyridinium N-oxide derivatives.

    Reduction: Formation of reduced pyridinium derivatives.

    Substitution: Formation of substituted pyridinium salts with different functional groups.

Scientific Research Applications

Pyridinium, 1-(2-furanylmethyl)-2,4,6-triphenyl-, perchlorate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Pyridinium, 1-(2-furanylmethyl)-2,4,6-triphenyl-, perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The presence of the furanylmethyl and phenyl groups contributes to its binding affinity and specificity towards these targets. The perchlorate anion may also play a role in stabilizing the compound and enhancing its solubility.

Comparison with Similar Compounds

  • Pyridinium, 1-(2-furanylmethyl)-, perchlorate
  • Pyridinium, 1-(2-furanylmethyl)-2,4,6-triphenyl-, chloride
  • Pyridinium, 1-(2-furanylmethyl)-2,4,6-triphenyl-, bromide

Uniqueness: Pyridinium, 1-(2-furanylmethyl)-2,4,6-triphenyl-, perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct physicochemical properties compared to its chloride and bromide counterparts

Properties

CAS No.

61655-14-9

Molecular Formula

C28H22ClNO5

Molecular Weight

487.9 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-2,4,6-triphenylpyridin-1-ium;perchlorate

InChI

InChI=1S/C28H22NO.ClHO4/c1-4-11-22(12-5-1)25-19-27(23-13-6-2-7-14-23)29(21-26-17-10-18-30-26)28(20-25)24-15-8-3-9-16-24;2-1(3,4)5/h1-20H,21H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

RYTSVCKAOQTVCI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC4=CC=CO4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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